(Hexahydrofuro[2,3-b]furan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-5-4-10-7-6(5)1-2-9-7/h5-8H,1-4H2 |
InChI Key |
VIPNFGUCYLRZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(CO2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexahydrofuro 2,3 B Furan Systems
Stereoselective Synthesis of the Core Hexahydrofuro[2,3-b]furan (B8680694) Scaffold
The construction of the hexahydrofuro[2,3-b]furan core with the desired stereochemistry is paramount for its application in medicinal chemistry. Synthetic chemists have devised numerous strategies that leverage chiral precursors, diastereoselective reactions, and modern catalytic methods to achieve high levels of stereocontrol.
Enantioselective Approaches from Chiral Precursors
The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool," provides a powerful and economical approach to enantiomerically pure compounds. This strategy capitalizes on the inherent chirality of these precursors to direct the stereochemical outcome of the synthesis.
Carbohydrates are abundant and highly functionalized chiral molecules, making them attractive starting points for the synthesis of complex targets. An enantioselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been achieved utilizing commercially available sugar derivatives. Key steps in this approach include a highly stereoselective substrate-controlled hydrogenation, a Lewis acid-catalyzed anomeric reduction of a 1,2-O-isopropylidene-protected glycofuranoside, and a Baeyer-Villiger oxidation of a tetrahydrofuranyl-2-aldehyde derivative. researchgate.net Another stereoselective methodology involves the use of 3-C-branched glycal derivatives, which undergo a Claisen rearrangement of sugar-derived allyl vinyl ethers, followed by a one-pot ozonolysis and acid-mediated acetalization to construct the cis-fused perhydrofuro[2,3-b]furan system. researchgate.net
Beyond carbohydrates, other members of the chiral pool, such as amino acids and their derivatives, serve as versatile starting materials.
While phenylalanine and phenylglycine are valuable chiral precursors in asymmetric synthesis, their direct application to the synthesis of the (hexahydrofuro[2,3-b]furan-3-yl)methanol core is not extensively documented in the reviewed literature. These amino acids are typically utilized for the synthesis of other chiral scaffolds, and specific, detailed pathways to the target bicyclic furan (B31954) system from these starting materials remain to be broadly reported.
Glyceraldehyde, in its protected forms, is a cornerstone of chiral pool synthesis due to its C3 symmetry and versatile reactivity. Two short and efficient synthetic routes to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol have been developed starting from S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.gov A key step in these syntheses is a highly diastereoselective Michael addition of nitromethane (B149229) to a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester, which is itself derived from the glyceraldehyde precursor. acs.orgnih.gov The resulting syn-adduct is then converted through a Nef oxidation and subsequent cyclization to afford lactone acetals, which are ultimately reduced and cyclized to yield the target bis-tetrahydrofuran alcohol. acs.orgnih.gov
Diastereoselective Control in Cyclization Reactions
Achieving the correct relative stereochemistry at the multiple chiral centers of the hexahydrofuro[2,3-b]furan system is a critical challenge. Diastereoselective control is often exerted during the key cyclization steps that form the bicyclic core.
In the synthesis from S-2,3-O-isopropylideneglyceraldehyde, the Michael addition of nitromethane to a γ,δ-dihydroxy-substituted α,β-unsaturated diester proceeds with high diastereoselectivity, affording a syn/anti ratio of 97:3. acs.org This high level of control is crucial as it dictates the final stereochemistry of the bicyclic product. The use of a diester substrate was found to be superior to a monoester, as it not only accelerated the Michael addition but also enhanced the diastereoselectivity due to steric effects. acs.org
Another approach utilizes a one-step cycloaddition of glycolaldehyde (B1209225) and 2,3-dihydrofuran (B140613). This reaction can be catalyzed by various catalysts, including those derived from tin(II) triflate and common chiral ligands like BINAP and Evans's box ligands, to achieve high diastereoselectivity of up to 98:2. researchgate.net
| Starting Materials | Key Reaction | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference(s) |
| S-2,3-O-isopropylideneglyceraldehyde derivative, Nitromethane | Michael Addition | DBU | 97:3 (syn/anti) | acs.org |
| Glycolaldehyde, 2,3-Dihydrofuran | Cycloaddition | Tin(II) triflate with chiral ligands | up to 98:2 | researchgate.net |
Organocatalytic and Enzymatic Approaches for Stereocontrol
In recent years, organocatalysis and enzymatic transformations have emerged as powerful tools for asymmetric synthesis, offering mild reaction conditions and high stereoselectivity.
A simple and efficient one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol employs an organocatalytic condensation followed by an enzymatic kinetic resolution. The initial condensation of 1,2-dihydrofuran and glycolaldehyde is catalyzed by Schreiner's thiourea (B124793) catalyst (1 mol-%). researchgate.net The resulting racemic alcohol is then subjected to a lipase-catalyzed kinetic resolution, which provides the target alcohol with an enantiomeric excess of greater than 99%. researchgate.net
Another chemoenzymatic route involves a diastereoselective photocycloaddition of a Cbz-protected glycol aldehyde to furan, which yields a racemic cycloadduct. After hydrogenation, a kinetic resolution catalyzed by pig pancreatic lipase (B570770) (PPL) affords the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in 43% yield and 99% enantiomeric excess. researchgate.net
| Reaction Type | Catalyst/Enzyme | Substrates | Product ee | Reference(s) |
| Organocatalytic Condensation / Enzymatic Resolution | Schreiner's thiourea catalyst / Lipase | 1,2-Dihydrofuran, Glycolaldehyde | >99% | researchgate.net |
| Photocycloaddition / Enzymatic Resolution | Pig Pancreatic Lipase (PPL) | Racemic hydrogenated cycloadduct | 99% | researchgate.net |
Racemic Synthesis and Chiral Resolution Techniques
The initial approaches to the hexahydrofuro[2,3-b]furan-3-ol core often involve racemic synthesis, followed by separation of the enantiomers. A highly efficient method for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol utilizes a lanthanide catalyst, such as Yb(fod)3, to promote the condensation of 2,3-dihydrofuran and glycolaldehyde dimer. researchgate.net
Once the racemic mixture is obtained, chiral resolution is necessary to isolate the desired enantiomer. Enzymatic kinetic resolution is a widely employed technique for this purpose. researchgate.net For instance, a lipase-catalyzed kinetic resolution can provide the target alcohol with greater than 99% enantiomeric excess (ee). researchgate.netresearchgate.net Another approach involves biocatalytic resolution of the bis-tetrahydrofuran alcohol, which has been successfully developed for large-scale production. acs.org These enzymatic methods offer a practical and environmentally friendly alternative to traditional chiral chromatography. google.com
Key Reaction Strategies for Furofuran Core Construction
The construction of the fused furofuran core is the cornerstone of synthesizing this compound. Various innovative strategies have been developed to achieve this with high stereoselectivity and efficiency.
Intramolecular Cyclization Reactions (Acid/Base Catalyzed)
Intramolecular cyclization is a powerful tool for forming the bicyclic hexahydrofuro[2,3-b]furan system. These reactions can be promoted by either acid or base catalysts, depending on the nature of the substrate.
Acid-Catalyzed Cyclization: Acid-catalyzed processes often involve the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by a suitably positioned hydroxyl group to close the second furan ring. wuxibiology.comnih.gov For example, the treatment of a diol precursor with a strong acid can effectively induce cyclization to yield the desired furofuran structure. acs.org It is crucial to control the reaction conditions, such as temperature, to prevent side reactions like elimination. acs.org
Base-Catalyzed Cyclization: Base-catalyzed intramolecular cyclizations are also prevalent, particularly in the formation of substituted benzofurans, and the principles can be applied to related furofuran systems. nih.govnih.gov These reactions typically proceed through the deprotonation of a precursor to generate a nucleophile that subsequently attacks an electrophilic center within the same molecule to forge the new ring. nih.govresearchgate.net
A summary of representative intramolecular cyclization reactions is presented below:
| Catalyst Type | Starting Material | Product | Key Features |
| Acid | Diol Precursor | Hexahydrofuro[2,3-b]furan | Formation of oxonium ion intermediate. acs.orgwuxibiology.com |
| Base | Aurone-derived 1-azadienes | Benzofuro[3,2-b]pyridines | Sequential 1,4-addition/intramolecular cyclization/aromatization. nih.gov |
| Base | o-Alkynylphenols | Benzo[b]furans | Palladium/copper-free synthesis. nih.gov |
Tandem Prins and Pinacol (B44631) Rearrangements
A novel and efficient strategy for constructing the hexahydrofuro[3,4-b]furan-4-ol, an isomer of the target scaffold, involves a tandem Prins and pinacol rearrangement. rsc.orgrsc.orgx-mol.net This reaction sequence is typically mediated by a Lewis acid, such as boron trifluoride etherate. rsc.orgx-mol.net The mechanism involves an initial Prins cyclization to form a furan ring, followed by a pinacol-type rearrangement that leads to the formation of the second furan ring. rsc.org This methodology allows for the stereoselective synthesis of substituted furofuran derivatives in good yields. rsc.orgx-mol.net
Radical Cyclization Reactions
Radical cyclization reactions offer a powerful and versatile method for the construction of the hexahydrofuro[2,3-b]furan skeleton. epa.govresearchgate.net These reactions can be initiated by various radical initiators, and both manganese(III)- and cerium(IV)-based methods have proven effective. epa.govresearchgate.net An early synthesis approach developed by Ghosh et al. was based on radical cyclization combined with ozonolytic alkene cleavage. acs.org However, this method was found to be cost-inefficient and not amenable to scale-up. acs.org More recent developments in radical chemistry, including metalloradical catalysis, have offered improved control over both diastereoselectivity and enantioselectivity in the construction of bicyclic structures. nih.gov Practical radical cyclizations using organoboronic acids and trifluoroborates under mild, aqueous conditions have also been developed. nih.gov
Cycloaddition Reactions (e.g., [2+2]-Photocycloaddition)
Cycloaddition reactions provide a convergent and often stereocontrolled route to the furofuran core. The [2+2] photocycloaddition is a particularly useful method for constructing cyclobutane (B1203170) rings, which can then be further elaborated to form the desired bicyclic system. researchgate.net For instance, a photochemical [2+2] cycloaddition of a furanyl-tetrahydroindolone has been used to construct the key vicinal quaternary centers of a complex natural product, demonstrating the power of this approach for building molecular complexity. nih.gov Other types of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, have also been employed in the synthesis of various furan-containing heterocycles. nih.govnih.govmdpi.comnih.gov
Key cycloaddition strategies are highlighted in the following table:
| Cycloaddition Type | Reactants | Product Core | Key Features |
| [2+2] Photocycloaddition | Enone and Alkene | Cyclobutane | Forms strained ring for further elaboration. researchgate.netnih.gov |
| [3+2] Cycloaddition | Gold Alpha-Carbonylcarbenoid and Alkene | 2,3-Dihydrofuran | Gold-catalyzed redox reaction. nih.gov |
| [4+2] Diels-Alder | Furan and Dienophile | Oxabicycle | Trapping of thermally generated benzynes. nih.gov |
Ring-Opening and Ring-Closing Metathesis (RCM) Strategies
Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of a variety of unsaturated rings, including those found in the hexahydrofuro[2,3-b]furan system. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgpitt.edu Tandem sequences involving ring-opening metathesis (ROM) followed by RCM have also been developed to construct complex heterocyclic systems from simple starting materials. researchgate.net A general strategy for accessing the fused furo[3,2-b]furanone moiety, a related structure, has been developed using a sequential Grubbs ring-closing metathesis and an oxy-Michael addition as the key steps. researchgate.net
Baylis-Hillman Adduct Transformations
The Baylis-Hillman reaction provides a powerful tool for carbon-carbon bond formation, yielding densely functionalized molecules that can serve as versatile precursors for the synthesis of complex heterocyclic systems, including the hexahydrofuro[2,3-b]furan core. The transformation of Baylis-Hillman adducts into this bicyclic framework often involves intramolecular cyclization strategies.
One notable approach involves the n-Bu3SnH-mediated 5-exo-trig vinyl radical cyclization of propargyl derivatives of Baylis-Hillman adducts derived from heteroaryl aldehydes. researchgate.netresearchgate.net This methodology allows for the synthesis of 3-heteroaryl-substituted tetrahydrofurans in high yields. While not directly yielding the hexahydrofuro[2,3-b]furan system in one step, the resulting substituted tetrahydrofuran (B95107) can be a key intermediate that undergoes further transformations to construct the second fused furan ring.
Another strategy involves the Ueno-Stork reaction, a radical cyclization, which has been reported for the synthesis of both hexahydrofuro[2,3-b]furan and hexahydrofuro[2,3-b]pyran derivatives starting from Baylis-Hillman adducts. researchgate.net Additionally, intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts, catalyzed by a chiral (salen)chromium(III)/BF3·OEt2 complex, has been shown to be an effective method for creating cyclic frameworks, which can be precursors to the target bicyclic system. nih.govsemanticscholar.org
Multistep Convergent Syntheses
A prominent example is the synthesis of the enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial intermediate for the HIV protease inhibitor Darunavir. researchgate.netnih.govacs.orgnih.gov Several convergent routes have been developed for this specific stereoisomer:
From S-2,3-O-isopropylideneglyceraldehyde: Two efficient routes have been developed based on this chiral starting material. Both pathways rely on a highly diastereoselective Michael addition of nitromethane to a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester. The subsequent Nef oxidation and cyclization afford lactone acetals, which are then reduced and cyclized to furnish the desired bis-THF alcohol. nih.govacs.org
From Monopotassium Isocitrate: A practical and scalable synthesis has been described starting from this fermentation-derived raw material. The isocitric acid salt is converted in several steps to a tertiary amide. This intermediate, along with the compound's ester functionalities, is reduced with lithium aluminum hydride. An acidic workup then triggers a cyclization cascade to form the target furofuranol. researchgate.netnih.gov
From Sugar-Derived Allyl Vinyl Ethers: A stereoselective methodology for the construction of cis-fused perhydrofuro[2,3-b]furans has been developed from 3-C-branched glycal derivatives. This approach involves a Claisen rearrangement of sugar-derived allyl vinyl ethers, followed by a one-pot ozonolysis and acid-mediated acetalization. researchgate.net
A more general convergent strategy for the synthesis of tetra-substituted furan fatty acids has also been reported, which utilizes a palladium-catalyzed, acid-mediated isomerization sequence. This approach allows for the efficient construction of highly substituted furans, which can be further elaborated into more complex structures. lboro.ac.uk
Optimization of Reaction Conditions and Reagents
The efficiency and selectivity of the synthesis of hexahydrofuro[2,3-b]furan systems are highly dependent on the careful optimization of reaction conditions and the choice of reagents. Key parameters that are frequently fine-tuned include the solvent, catalyst system, temperature, and pressure, as well as the protecting group strategy.
Solvent Effects
The choice of solvent can significantly influence the rate, yield, and stereoselectivity of the reactions involved in the synthesis of hexahydrofuro[2,3-b]furan derivatives. The polarity of the solvent can play a critical role in stabilizing transition states and intermediates.
For instance, in the aza-Baylis-Hillman reaction, which can be a key step in generating precursors for the target molecule, solvents such as a mixture of cyclopentyl methyl ether and toluene (B28343) have been employed. wikipedia.org In the context of cycloaddition reactions to form furan rings, a study on the [3+2] cycloaddition of 2-furfural oxime and ethyl propiolate revealed an unexpected change in regioselectivity with varying solvent polarity. The relative ratio of the 3,5- to 3,4-disubstituted isoxazoles, which can be seen as furan precursors, changed in different solvents like dichloromethane, toluene, ethanol, and dimethyl sulfoxide. sciepub.com This highlights the importance of solvent screening to achieve the desired isomeric product.
Furthermore, a study on the aerobic autoxidation of 2-ethylhexanal (B89479) demonstrated the critical role of solvent polarity in determining product distribution. frontiersin.org While not a direct synthesis of the target compound, this study underscores the general principle that intermolecular forces between the solvent and reactants can significantly alter the reaction pathway and selectivity. In syntheses of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate, the high water solubility of the product can make isolation difficult, necessitating solvent-switching strategies during workup to achieve high purity. acs.org
Catalyst Systems (e.g., Lewis Acids, Transition Metal Catalysts, Organocatalysts)
The selection of an appropriate catalyst is crucial for achieving high efficiency and stereocontrol in the synthesis of hexahydrofuro[2,3-b]furan systems. A wide range of catalysts, including Lewis acids, transition metals, and organocatalysts, have been successfully employed.
Lewis Acids:
Lanthanide Catalysts: Yb(fod)3 has been utilized to promote the condensation of 2,3-dihydrofuran and glycolaldehyde dimer in the synthesis of racemic hexahydrofuro[2,3-b]furan-3-ol. The use of chiral ligands with the lanthanide catalyst can provide access to optically enriched enantiomers. researchgate.net
Tin(II) Triflate: In combination with chiral ligands such as BINAP and Evans's box ligands, tin(II) triflate has been used to catalyze the cycloaddition of glycolaldehyde and 2,3-dihydrofuran, achieving high diastereoselectivity (up to 98:2). nih.gov
Transition Metal Catalysts:
Palladium on Carbon (Pd/C): This catalyst is commonly used for hydrogenation steps, for example, in the reduction of a double bond after a [2+2]-photocycloaddition between furan and a protected glycol aldehyde. researchgate.net
Chiral (salen)Chromium(III) Complex: In conjunction with BF3·OEt2, this complex has been shown to be effective in catalyzing the intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts. nih.govsemanticscholar.org
Organocatalysts:
Schreiner's Thiourea Catalyst: A one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol has been developed using this organocatalyst (at 1 mol-% loading) for the condensation of 1,2-dihydrofuran and glycolaldehyde. researchgate.net
Diphenylprolinol: This organocatalyst has been employed in a highly enantio- and diastereoselective cross-aldol reaction of polymeric ethyl glyoxylate (B1226380) with an aldehyde, which served as a key step in the synthesis of a building block for HIV protease inhibitors containing the hexahydrofuro[2,3-b]furan moiety. researchgate.net
| Catalyst Type | Specific Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Lewis Acid | Yb(fod)3 | Condensation | Promotes condensation of 2,3-dihydrofuran and glycolaldehyde dimer. Can be used with chiral ligands for enantioselectivity. | researchgate.net |
| Lewis Acid | Sn(OTf)2 with chiral ligands (e.g., BINAP) | Cycloaddition | High diastereoselectivity (up to 98:2) in the reaction of glycolaldehyde and 2,3-dihydrofuran. | nih.gov |
| Transition Metal | Pd/C | Hydrogenation | Standard catalyst for the reduction of alkenes. | researchgate.net |
| Transition Metal | Chiral (salen)Cr(III)/BF3·OEt2 | Intramolecular Friedel-Crafts Cyclization | Effective for the cyclization of Morita-Baylis-Hillman adducts. | nih.govsemanticscholar.org |
| Organocatalyst | Schreiner's Thiourea Catalyst | Condensation | Used in a one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol. | researchgate.net |
| Organocatalyst | Diphenylprolinol | Cross-Aldol Reaction | Achieves high enantio- and diastereoselectivity. | researchgate.net |
Temperature and Pressure Parameters
Temperature and pressure are fundamental parameters that can significantly affect the kinetics, thermodynamics, and selectivity of chemical reactions. In the synthesis of hexahydrofuro[2,3-b]furan systems, the optimization of these parameters is crucial for maximizing yields and achieving the desired stereochemical outcomes.
While detailed systematic studies on the effect of a wide range of temperatures and pressures on the synthesis of this compound are not extensively documented in the provided search results, specific reaction temperatures are often reported as part of optimized procedures. For example, the aza-Baylis-Hillman reaction for the synthesis of precursors has been carried out at -15°C. wikipedia.org In contrast, an epoxide ring-opening step in the synthesis of Darunavir analogs, which share structural similarities with the target compound, was conducted at a significantly higher temperature of 85°C. nih.gov The reduction of a lactone acetal (B89532) with LiBH4 in THF to a diol intermediate was performed at 50°C. acs.org
The distillation of methanol (B129727) after a Nef reaction and cyclization in one of the synthetic routes requires a relatively high temperature (30-40°C), which can lead to the decomposition of an unstable intermediate. lookchem.com This illustrates the importance of carefully controlling the temperature to prevent side reactions and degradation of products. While high-pressure synthesis is a known technique to influence reaction rates and selectivities, its specific application to the synthesis of the hexahydrofuro[2,3-b]furan core is not detailed in the available literature.
Protecting Group Strategies
In the multistep synthesis of complex molecules like this compound, which contains multiple reactive functional groups, the use of protecting groups is often indispensable. A successful protecting group strategy involves the selective masking of a functional group to prevent it from reacting under a given set of conditions, followed by its efficient removal at a later stage.
In the synthesis of the hexahydrofuro[2,3-b]furan core, protecting groups are commonly employed for hydroxyl and aldehyde functionalities in the starting materials and intermediates.
Acetal Protecting Groups: The isopropylidene group is frequently used to protect 1,2-diols, as seen in the use of S-2,3-O-isopropylideneglyceraldehyde as a chiral starting material. nih.govacs.org Benzylidene acetals are also common for the protection of diols. wiley-vch.de
Silyl (B83357) Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES), are widely used for the protection of alcohols due to their ease of introduction and removal under specific conditions (e.g., with fluoride (B91410) reagents like TBAF). numberanalytics.comnih.gov Their steric bulk can also influence the stereochemical outcome of subsequent reactions. The choice between different silyl groups allows for orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another. researchgate.net
Carbamates: The carbobenzyloxy (Cbz) group is a common protecting group for amines, but it can also be used for alcohols. In one synthesis of a key intermediate, a Cbz-protected glycol aldehyde was used as a starting material. researchgate.net
Industrial Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of this compound, a key building block for various pharmaceuticals, necessitates a thorough evaluation of several critical factors to ensure a safe, efficient, and economically viable process. Key considerations include the selection of starting materials, optimization of reaction conditions, catalyst efficiency and cost, reactor design and material compatibility, and robust downstream processing for purification.
Choice of Starting Materials and Route Selection:
The economic feasibility of large-scale synthesis is heavily influenced by the cost and availability of starting materials. For the synthesis of the closely related precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a practical and scalable route starting from monopotassium isocitrate has been developed. This starting material can be produced via fermentation, and while not yet a large-scale commercial product, its production has been demonstrated at the kilogram scale with projections for significant cost reduction at larger volumes. nih.gov This bio-based approach presents a potentially more sustainable and cost-effective alternative to traditional chemical syntheses.
Alternative routes often employ starting materials like 2,3-dihydrofuran and glyoxylate derivatives. google.com While effective at the lab scale, the industrial viability of these routes depends on the bulk pricing and stable supply of these reagents. Patents have detailed processes that aim to utilize readily available and economic starting materials to make the synthesis more amenable to industrial production. google.com
Process Optimization and Catalyst Selection:
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, is a key strategy for improving process efficiency and reducing operational costs on an industrial scale. researchgate.net For instance, a process for Darunavir synthesis, which incorporates the hexahydrofuro[2,3-b]furan moiety, has been optimized to perform two chemical transformations in tandem, thereby streamlining the manufacturing process. researchgate.net
Enzymatic methods are also being explored to construct the chiral centers of these molecules with high optical purity. wipo.intpatentcut.com The use of enzymes can offer high selectivity under mild reaction conditions, potentially reducing the formation of by-products and simplifying purification. The commercial viability of enzymatic routes depends on the cost, stability, and reusability of the enzyme.
Reactor Design and Safety:
The choice of reactor is dictated by the specific reaction parameters, such as temperature, pressure, and the nature of the reactants and catalysts. For reactions involving hazardous reagents, such as tributyltin hydride and ozone, which have been used in some synthetic routes, their use at an industrial scale is often avoided due to safety and environmental concerns. googleapis.com The development of safer, more robust processes is a critical aspect of industrial scalability.
Continuous flow reactors are gaining traction in the pharmaceutical industry as they can offer better control over reaction parameters, improved safety for hazardous reactions, and can be more easily scaled compared to traditional batch reactors.
Downstream Processing and Purification:
The purification of polar compounds like this compound and its precursors to the high purity required for pharmaceutical applications presents a significant challenge at an industrial scale. waters.comwaters.com Traditional laboratory techniques like flash chromatography are often not feasible for large quantities. google.com
The development of robust crystallization methods is a preferred strategy for the purification of final products and key intermediates. nih.gov Crystallization can provide a highly pure product and is a more scalable and cost-effective technique than chromatography. For instance, in the synthesis of the activated carbonate of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, crystallization from a dichloromethane/hexanes mixture yields a product with high diastereomeric purity. nih.gov
Where chromatography is necessary, the development of efficient preparative high-performance liquid chromatography (HPLC) methods is crucial. The use of specialized columns, such as reversed-phase columns designed for polar compounds, can provide excellent efficiency and high mass loading, facilitating the scale-up of purification processes. waters.comwaters.com
Data Tables
Table 1: Comparison of Starting Materials for Hexahydrofuro[2,3-b]furan Systems
| Starting Material | Synthetic Route Advantages | Industrial Scalability Considerations |
| Monopotassium Isocitrate | Bio-based, potentially cost-effective at scale, sustainable. nih.gov | Fermentation process requires scale-up, not yet a large-scale commercial product. nih.gov |
| 2,3-Dihydrofuran and Glyoxylate Derivatives | Established chemical route. google.com | Cost and availability of starting materials at bulk scale, potential for hazardous by-products. google.com |
Table 2: Key Considerations in Process Development for Industrial Scale Synthesis
| Consideration | Aspect | Importance for Scalability |
| Catalyst Selection | Efficiency, cost, ease of removal, potential for contamination. google.com | High catalyst cost can render a process economically unviable. Residual catalyst can be a critical impurity. |
| Reaction Type | Batch vs. Continuous Flow | Continuous flow can offer better safety, control, and scalability for certain reactions. |
| Process Optimization | One-pot/tandem reactions, reaction time, temperature, pressure. researchgate.net | Reduces unit operations, solvent usage, and overall production time, leading to cost savings. |
| Purification Method | Crystallization vs. Chromatography. nih.govwaters.com | Crystallization is generally more cost-effective and scalable for high-purity pharmaceutical intermediates. |
| Safety | Use of hazardous reagents. googleapis.com | Elimination of hazardous materials is crucial for worker safety and environmental compliance at an industrial scale. |
Stereochemical Aspects of Hexahydrofuro 2,3 B Furan 3 Yl Methanol and Its Analogs
Analysis of Stereoisomers and Diastereomers
The hexahydrofuro[2,3-b]furan (B8680694) core contains three chiral centers, leading to a total of 2³ or eight possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The fusion of the two tetrahydrofuran (B95107) rings can be either cis or trans, which dictates the relative orientation of the substituents on the ring system.
In the synthesis of (Hexahydrofuro[2,3-b]furan-3-yl)methanol, the formation of diastereomers is a significant consideration. For instance, synthetic routes often yield a mixture of the desired endo diastereomer and the undesired exo diastereomer. google.com One reported synthesis following a Nef/cyclization reaction sequence resulted in an endo:exo ratio of approximately 8:2, indicating a preference for the endo product but also the significant formation of the exo diastereomer. google.com Similarly, intermediates in the synthesis, such as (3aS,4S,6aR)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2(3H)-one, can form as a mixture of diastereomers, often denoted as α and β forms. amazonaws.com The control and separation of these diastereomers are crucial steps in obtaining the stereochemically pure final product. The cis-fused configuration is a common target in synthetic methodologies. researchgate.net
Enantiomeric Excess and Diastereomeric Ratio Determination
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is a primary goal in the synthesis of specific stereoisomers of this compound. Various analytical techniques are employed to quantify the purity of the synthesized compounds.
Gas Chromatography (GC) using a chiral column is a common method for determining the enantiomeric excess. For example, a method using a Betadex column can separate the (3R,3aS,6aR) enantiomer from its (3S,3aR,6aS) counterpart, with distinct retention times allowing for quantification. amazonaws.com
Several synthetic strategies have reported high levels of stereochemical purity. An enzymatic resolution of the racemic compound has been shown to yield the desired enantiomer with 95% ee. acs.org Other approaches, such as those utilizing chiral starting materials or stereoselective reactions, have achieved even higher purity, with reported enantiomeric excesses greater than 99%. researchgate.net Diastereoselective syntheses have also been successful, achieving diastereomeric ratios of up to 98:2. researchgate.net
Modern optical methods, while not always applied directly in every reported synthesis of this specific compound, offer powerful alternatives for determining ee and de. bohrium.com Techniques like Circular Dichroism (CD) spectroscopy, coupled with multivariate regression models, can determine the complete stereoisomeric composition of a mixture without the need for chromatographic separation. nih.govrsc.org These mix-and-measure assemblies are particularly amenable to high-throughput screening. researchgate.net
Table 1: Reported Stereochemical Purity in the Synthesis of this compound and its Precursors
| Synthetic Method | Stereochemical Outcome | Purity | Source(s) |
|---|---|---|---|
| Enzymatic Resolution | Enantiomeric Excess (ee) | 95% | acs.org |
| Photochemical Conjugate Addition | Enantiomeric Excess (ee) | 92% | acs.org |
| Ester-Titanium Enolate Aldol Reaction | Enantiomeric Excess (ee) | >99% | researchgate.net |
| Diastereoselective Michael Addition | Diastereomeric Ratio (dr) | Predominantly syn | acs.orgnih.gov |
| Lanthanide-Catalyzed Condensation | Diastereomeric Ratio (dr) | Up to 98:2 | researchgate.net |
Stereoselective Control Mechanisms in Synthesis
Control over the stereochemical outcome of the synthesis of this compound is achieved through several key strategies.
One of the most effective approaches is the use of a chiral pool starting material. S-2,3-O-isopropylideneglyceraldehyde, derived from a readily available sugar, is frequently used as the source of chirality. acs.orgnih.gov This initial stereocenter directs the stereochemistry of subsequent reactions.
Diastereoselective reactions are fundamental to establishing the relative stereochemistry of the chiral centers. A key step in many syntheses is a diastereoselective Michael addition of nitromethane (B149229) to an α,β-unsaturated ester. acs.orgnih.gov This reaction predominantly forms the syn congener, which is then carried forward. Other stereoselective methods employed include:
Substrate-controlled hydrogenation : A highly stereoselective reduction controlled by the existing stereocenters in the molecule. researchgate.net
Claisen rearrangement : Used to construct cis-fused perhydrofuro[2,3-b]furans from sugar-derived allyl vinyl ethers. researchgate.net
Enzymatic kinetic resolution : A lipase-catalyzed resolution can be used to separate enantiomers, providing the target alcohol with >99% ee. researchgate.net
Organocatalysis : Schreiner's thiourea (B124793) catalyst has been used to achieve condensation in a one-pot process that also involves enzymatic resolution. researchgate.net
Finally, intramolecular cyclization reactions are often controlled to favor the formation of the thermodynamically more stable cis-fused ring system, locking in the desired relative stereochemistry. google.comacs.org
Absolute Configuration Assignment (e.g., (3R,3aS,6aR) and (3S,3aS,6aR) forms)
The unambiguous assignment of the absolute configuration of each stereocenter is crucial. The notation, such as (3R,3aS,6aR), follows the Cahn-Ingold-Prelog priority rules to define the spatial arrangement of atoms. ontosight.ai
Several methods are used to determine the absolute configuration:
Correlation to known compounds : The most common method is to synthesize the molecule from a starting material of known absolute configuration, such as S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.gov The stereochemistry of the product is then inferred from the known mechanisms of the reactions involved.
X-ray Crystallography : When a suitable single crystal of the compound or a derivative can be obtained, X-ray diffraction provides a definitive and unambiguous determination of the three-dimensional structure and thus the absolute configuration. researchgate.net
Chiroptical Spectroscopy : Advanced spectroscopic techniques are also powerful tools. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) data, when compared with quantum chemical calculations, can be used to assign the absolute configuration. researchgate.net
Molecular Rotational Resonance (MRR) Spectroscopy : Chiral tag MRR spectroscopy is an emerging technique for the confident assignment of absolute configuration, even for molecules that are chiral only through isotopic substitution. nih.gov
The (3R,3aS,6aR) stereoisomer is of particular importance as it is a key intermediate in the synthesis of the HIV protease inhibitor Darunavir. researchgate.netacs.orgnih.gov Its enantiomer is the (3S,3aR,6aS) form. amazonaws.com The diastereomers would have different configurations at one or more of the stereocenters, such as the (3R,3aR,6aS) exo-diastereomer. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol |
| (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol |
| (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| Darunavir |
| Brecanavir |
| Nitromethane |
| S-2,3-O-isopropylideneglyceraldehyde |
| (3aS,4S,6aR)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2(3H)-one |
| Glycolaldehyde (B1209225) |
Chemical Transformations and Derivatization of Hexahydrofuro 2,3 B Furan 3 Yl Methanol
Functional Group Interconversions on the Alcohol Moiety
The secondary alcohol at the C-3 position is the primary site for chemical derivatization, allowing for its linkage to other parts of a target molecule.
The secondary alcohol of hexahydrofuro[2,3-b]furan-3-ol can be readily oxidized to the corresponding ketone, (3aS,6aR)-dihydrofuro[2,3-b]furan-3(2H)-one. This transformation is not only a fundamental functional group interconversion but also serves a strategic purpose in synthesis. For instance, it is employed to invert the stereochemistry at the C-3 position. An undesired alcohol epimer can be oxidized to the planar ketone, followed by a stereoselective reduction to yield the desired isomer. researchgate.netmdpi.com
Several standard oxidation reagents have been successfully employed for this purpose. Common methods include:
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
Dess-Martin Oxidation: Employs the Dess-Martin periodinane (DMP) reagent in a chlorinated solvent, offering mild reaction conditions. mdpi.com
TEMPO-based Oxidation: Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite. amazonaws.com
The resulting ketone is a key intermediate for creating stereoisomeric diversity or for further nucleophilic additions at the carbonyl group.
Table 1: Oxidation Reactions of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
| Reaction Type | Reagent(s) | Product | Purpose | Reference(s) |
| Oxidation | Swern Oxidation (DMSO, Oxalyl Chloride) | (3aS,6aR)-Dihydrofuro[2,3-b]furan-3(2H)-one | Synthesis of ketone intermediate, stereochemical inversion | nih.govmdpi.com |
| Oxidation | Dess-Martin Periodinane (DMP) | (3aS,6aR)-Dihydrofuro[2,3-b]furan-3(2H)-one | Stereochemical inversion | mdpi.com |
| Oxidation | TEMPO / NaOCl | (3aS,6aR)-Dihydrofuro[2,3-b]furan-3(2H)-one | Synthesis of ketone intermediate | amazonaws.com |
Ester and ether formation are the most common derivatizations of the C-3 hydroxyl group, primarily to install the moiety into the final drug structure or to serve as a protecting group during synthesis.
Esterification: The hydroxyl group readily undergoes esterification. A particularly important application is its conversion into an activated carbonate ester. For example, reaction with 4-nitrophenyl chloroformate yields (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate. pharmaffiliates.com This activated intermediate is highly susceptible to nucleophilic attack by amines, providing a reliable method for forming the critical carbamate (urethane) linkage found in Darunavir and related inhibitors. acs.org The Mitsunobu reaction, using reagents like p-nitrobenzoic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), also achieves esterification, often with inversion of stereochemistry. mdpi.com
Etherification: The alcohol can be converted into an ether, often for protection during multi-step syntheses. A common example is the formation of a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions but can be easily removed with acid. nih.gov Direct O-alkylation with agents like benzyl bromide (BnBr) or methyl iodide (MeI) under basic conditions can also be used to form the corresponding benzyl or methyl ethers. mdpi.com
Table 2: Esterification and Etherification of the C-3 Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type | Example Product | Reference(s) |
| Esterification | 4-Nitrophenyl chloroformate | Activated Carbonate Ester | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate | pharmaffiliates.comacs.org |
| Esterification | p-Nitrobenzoic acid, PPh₃, DIAD | Benzoate Ester | (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrobenzoate | mdpi.com |
| Etherification | 3,4-Dihydropyran, cat. acid | THP Ether | 3-((Tetrahydro-2H-pyran-2-yl)oxy)hexahydrofuro[2,3-b]furan | nih.gov |
| Etherification | Benzyl bromide, base | Benzyl Ether | 3-(Benzyloxy)hexahydrofuro[2,3-b]furan | mdpi.com |
The direct conversion of the secondary hydroxyl group to a halogen (Cl, Br, I) is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or under Appel reaction conditions (e.g., CBr₄, PPh₃). This would convert the alcohol into a reactive electrophile, suitable for nucleophilic substitution reactions.
However, within the context of its primary application as a ligand in HIV protease inhibitors, this transformation is not commonly documented in the reviewed literature. The synthetic strategies predominantly favor activation of the hydroxyl group as a carbonate or direct esterification to form the final carbamate linkage. Halogenation is therefore a theoretically plausible but less synthetically exploited route for this specific molecule.
Reactions Involving the Bicyclic Ring System
The hexahydrofuro[2,3-b]furan (B8680694) ring system is a bicyclic acetal (B89532). This structure is known to be conformationally rigid and chemically robust, which are key features for its function as a predictable and stable scaffold in enzyme inhibitors. nih.gov Consequently, reactions that disrupt this core structure are generally not synthetically desirable and are less explored.
The saturated bis-tetrahydrofuran core of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is highly stable. There are no prominent reports in the scientific literature describing ring expansion or contraction reactions of this specific saturated bicyclic system. Such rearrangements are more commonly associated with unsaturated precursors, such as the Achmatowicz rearrangement of furans into pyranones, but not with the final, stable saturated product. The structural integrity of the bicyclic core is essential for its biological activity, making its rearrangement an undesirable outcome.
As a bicyclic acetal, the hexahydrofuro[2,3-b]furan system is stable under neutral and basic conditions. However, like other acetals, it is susceptible to hydrolysis under strong acidic conditions. The acid-catalyzed cyclization of precursor diols is a common final step in many syntheses of this molecule, implying that the reaction is reversible under the right acidic conditions. nih.govmdpi.com
While this inherent reactivity exists, selective ring-opening is not a common synthetic strategy applied to this molecule. The primary goal is almost always to preserve the bicyclic scaffold. Any reaction leading to the cleavage of one of the tetrahydrofuran (B95107) rings would be considered decomposition or an undesired side reaction, as it would destroy the conformationally constrained structure responsible for its potent binding affinity in protease enzymes. google.com
Synthesis of Advanced Intermediates and Derivatives of (Hexahydrofuro[2,3-b]furan-3-yl)methanol
The functionalization of the hydroxyl group of the this compound core, particularly the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol isomer, is a critical step in the synthesis of various biologically active molecules. This section details the chemical transformations used to convert the parent alcohol into advanced intermediates and derivatives, focusing on the formation of carbonates, carbamates, and other substituted compounds that are pivotal in medicinal chemistry, especially in the development of HIV protease inhibitors.
Carbonate Derivatives (e.g., 4-nitrophenyl carbonate, succinimidyl carbonate)
The conversion of the hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol into an activated carbonate is a common strategy to facilitate subsequent nucleophilic substitution reactions, particularly for the formation of carbamates. The 4-nitrophenyl carbonate and succinimidyl carbonate are two of the most frequently utilized activated intermediates due to their excellent leaving group properties (4-nitrophenoxide and N-hydroxysuccinimide, respectively).
4-Nitrophenyl Carbonate Derivative
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate is a key step in the manufacturing process of several HIV protease inhibitors. amazonaws.comniscpr.res.in This derivative is typically prepared by reacting the parent alcohol with 4-nitrophenyl chloroformate in the presence of a base to neutralize the HCl byproduct. Alternatively, bis(4-nitrophenyl)carbonate can be used. This transformation effectively "activates" the hydroxyl group, making it highly susceptible to attack by nucleophiles like amines. The resulting 4-nitrophenyl carbonate is a stable, often crystalline solid that can be easily purified and stored. amazonaws.com
Succinimidyl Carbonate Derivative
Similarly, the succinimidyl carbonate derivative, formally known as 1-({[[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl}oxy)pyrrolidine-2,5-dione, serves as another important activated intermediate. google.com It is synthesized by reacting the alcohol with disuccinimidyl carbonate (DSC). The succinimidyl carbonate is also highly reactive towards primary and secondary amines, leading to the efficient formation of carbamate linkages.
The table below summarizes typical reagents used in the synthesis of these carbonate derivatives.
| Target Derivative | Starting Alcohol | Activating Reagent | Typical Base/Solvent System |
|---|---|---|---|
| 4-Nitrophenyl Carbonate | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 4-Nitrophenyl chloroformate or Bis(4-nitrophenyl)carbonate | Pyridine, Triethylamine in Dichloromethane or THF |
| Succinimidyl Carbonate | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Disuccinimidyl carbonate (DSC) | Triethylamine or Pyridine in Acetonitrile (B52724) or Dichloromethane |
Carbamate Derivatives
Carbamate derivatives are central to the structure and activity of several pharmaceuticals. The activated carbonate intermediates described above are ideal precursors for the synthesis of these carbamates. The reaction involves the nucleophilic attack of an amine on the activated carbonyl carbon of the carbonate, displacing the leaving group (e.g., 4-nitrophenoxide) to form the stable carbamate bond.
A prominent example of this transformation is the final coupling step in the synthesis of Darunavir, an HIV protease inhibitor. niscpr.res.in In this process, the 4-nitrophenyl carbonate of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reacted with the primary amino group of the sulfonamide fragment (4-amino-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide) to yield the final drug substance. amazonaws.comniscpr.res.in This reaction is highly efficient and stereoselective, preserving the chiral integrity of both fragments. amazonaws.com
The general scheme for this reaction is as follows:
(Hexahydrofuro[2,3-b]furan-3-yloxy)-LG + R-NH₂ → (Hexahydrofuro[2,3-b]furan-3-yloxy)-C(O)NH-R + LG-H (where LG is the leaving group, e.g., 4-nitrophenoxide)
This synthetic strategy is widely applicable for coupling the hexahydrofuro[2,3-b]furan moiety to various amine-containing molecules.
| Product Type | Precursor | Amine Substrate (Example) | Resulting Linkage |
|---|---|---|---|
| Antiviral Drug (e.g., Darunavir) | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate | A complex amino-sulfonamide | N-Alkyl Carbamate |
Thiolcarbonate Derivatives
Thiolcarbonate derivatives are analogs of carbonates where one of the oxygen atoms is replaced by a sulfur atom. Based on available scientific literature, the synthesis of thiolcarbonate derivatives specifically from this compound or its parent alcohol has not been extensively reported. While the synthesis of thiolcarbonates is chemically feasible, typically through reagents like thiophosgene or by reacting a chloroformate with a thiol, this particular derivatization does not appear to be a common pathway in the context of this specific bicyclic alcohol's applications.
Other Substituted Derivatives
Beyond the well-established carbonate and carbamate linkages, the hydroxyl group of the hexahydrofuro[2,3-b]furan core can, in principle, undergo other common alcohol reactions such as esterification and etherification to yield a variety of other substituted derivatives.
One example found in the chemical literature is the formation of an acetate (B1210297) ester, specifically (3S,3aR,6aS)]-Hexahydrofuro[2,3-b]furan-3-ol Acetate. This suggests that standard esterification procedures, for example, using acetic anhydride or acetyl chloride in the presence of a base, can be successfully applied to this substrate. Such derivatives are often synthesized for use as analytical standards or as protected intermediates in more complex synthetic routes.
However, the vast majority of research and process development involving this molecule has been directed towards its application in pharmaceuticals, where the carbamate linkage is structurally and functionally crucial. Consequently, the exploration of other derivatives like ethers, sulfonate esters, or other carboxylate esters is not as thoroughly documented in peer-reviewed literature.
Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature
Extensive searches for experimental spectroscopic data for the chemical compound this compound have not yielded the specific information required to generate a detailed scientific article as requested. While the compound, identified by its CAS Number 1067230-35-6, is listed by several chemical suppliers, the detailed experimental data from its structural analysis, including Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), two-dimensional NMR techniques, and various mass spectrometry methods, are not available in publicly accessible scientific databases and peer-reviewed publications.
The scientific literature is rich with spectroscopic information for a structurally similar and pharmaceutically significant compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This related molecule is a key building block in the synthesis of the HIV protease inhibitor Darunavir, leading to its extensive characterization and documentation. However, the target compound, this compound, differs in the placement of the hydroxyl group—it is part of a methanol (B129727) substituent attached to the furan (B31954) ring system, rather than being directly attached to the ring itself. This seemingly minor structural difference results in a distinct spectroscopic profile.
Without access to primary or secondary sources containing the requisite ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, and ESI-MS data for this compound, it is not possible to provide the scientifically accurate and detailed article as outlined in the user's instructions. The generation of such an article requires specific, experimentally-derived data to ensure its validity and informational value.
Spectroscopic Characterization Methods in Research
Mass Spectrometry (MS)
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for compounds of medium polarity and volatility. In the analysis of related hexahydrofuro[2,3-b]furan (B8680694) structures, mass spectrometry is crucial for determining the molecular weight and investigating fragmentation patterns. While specific APCI data for (Hexahydrofuro[2,3-b]furan-3-yl)methanol is not extensively published, the technique would typically involve ionizing the molecule via proton transfer from reagent gas ions. This would be expected to produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight of 144.17 g/mol . Further fragmentation induced by collision-induced dissociation (CID) would likely involve the loss of the methanol (B129727) group (-CH₂OH) or cleavage of the furan (B31954) rings, providing structural insights.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile compounds and confirming their identity. For derivatives of the hexahydrofuro[2,3-b]furan core, GC-MS is routinely used to assess purity and confirm identity. In a typical application, a sample of this compound would be vaporized and passed through a capillary column (e.g., a DB-5ms) to separate it from any impurities or starting materials. The retention time provides a characteristic identifier under specific chromatographic conditions. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. For the closely related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, GC-MS analysis using an electron ionization (EI) source has shown a characteristic fragment at m/z 100, corresponding to the loss of a formaldehyde (B43269) unit (M-H₂CO). A similar fragmentation pattern might be anticipated for the methanol derivative, alongside ions corresponding to the loss of water or the hydroxymethyl group. blogspot.com
Table 1: Representative GC Conditions for Analysis of Related Furan Derivatives
| Parameter | Value |
|---|---|
| Column | Betadex column (60 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer |
| Oven Program | Example: 80°C (1 min), ramp 4°C/min to 180°C (5 min) |
Note: These are example conditions used for a related compound and would be optimized for this compound. amazonaws.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aliphatic ring structure would appear in the 3000-2850 cm⁻¹ region. A series of strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹, would be characteristic of the C-O stretching vibrations of the ether linkages within the fused furan rings and the primary alcohol.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3400 (broad) | Alcohol (O-H) | Stretching |
| ~2950-2850 | Alkane (C-H) | Stretching |
Optical Rotation and Circular Dichroism (CD)
This compound is a chiral molecule, and therefore its enantiomers will rotate the plane of polarized light. Optical rotation is a key measure of enantiomeric purity. The specific rotation, [α]D, is a characteristic physical property measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. For example, the related compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has a reported specific rotation of [α]D = +47.35 (c = 1.056, CHCl₃). amazonaws.com A similar measurement for an enantiomerically pure sample of this compound would provide a benchmark for its stereochemical identity.
X-ray Crystallography for Absolute Stereochemistry
The unambiguous determination of the absolute stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, including their absolute configuration. researchgate.net
For this method to be applied to this compound, a suitable single crystal of the compound or a crystalline derivative must first be grown. The analysis of the diffraction data, often utilizing the Flack parameter, can definitively establish the R/S configuration at each stereocenter. While a crystal structure for the parent compound is not publicly documented, this method remains the gold standard for absolute stereochemical assignment in related complex molecules. researchgate.net
Chromatographic Techniques for Analysis and Purification
Chromatography is essential for both the purification of synthesized compounds and the analysis of their purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For assessing the purity of this compound, a reversed-phase HPLC method would typically be developed.
Table 3: General HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | C18 stationary phase |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detector | UV (if chromophore present) or Refractive Index (RI) Detector |
| Flow Rate | ~1.0 mL/min |
Furthermore, to separate the enantiomers of this compound and determine the enantiomeric excess (ee) of a sample, chiral HPLC is employed. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or proteins. The choice of the specific chiral column and mobile phase is critical and often requires screening various conditions to achieve baseline separation of the enantiomers. This technique is fundamental in asymmetric synthesis to quantify the success of stereoselective reactions. rsc.orgsigmaaldrich.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely utilized, rapid, and efficient analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. In the analysis of hexahydrofuro[2,3-b]furan derivatives, TLC is a crucial first step in the purification process.
For compounds with similar polarity to this compound, such as various furan-2-yl(phenyl)methanol derivatives, a common mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297). For instance, a 70% hexanes in ethyl acetate eluent has been successfully used to monitor the formation of such products. The progress of the reaction can be visualized under UV light at 254 nm, and staining with a p-anisaldehyde solution can further aid in the identification of the spots orgsyn.org.
In the synthesis of other related hexahydrofuro[2,3-b]furan structures, preparative TLC has been employed for purification, utilizing solvent systems such as hexane-EtOAc in ratios of 3:1 and 1:2 oup.com. The choice of the solvent system is critical and is tailored to the polarity of the specific derivative being analyzed.
Table 1: Exemplary TLC Conditions for Hexahydrofuro[2,3-b]furan Derivatives
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |
| Furan-2-yl(phenyl)methanol | Silica (B1680970) Gel | 70% Hexanes in Ethyl Acetate | UV (254 nm), p-anisaldehyde stain | orgsyn.org |
| Allylic alcohol intermediate | Silica Gel | Hexane-EtOAc (1:2) | Not specified | oup.com |
| Benzyl derivative | Silica Gel | Hexane-EtOAc (3:1) | Not specified | oup.com |
Flash Column Chromatography
Following successful reaction monitoring and solvent system determination by TLC, flash column chromatography is employed for the preparative separation and purification of the target compound from reaction byproducts and unreacted starting materials. This technique utilizes a stationary phase, typically silica gel, packed into a column, through which a solvent (mobile phase) is pushed with positive pressure, leading to the separation of the components of a mixture based on their differential adsorption to the stationary phase.
In the purification of compounds structurally related to this compound, various solvent systems have been proven effective. For the purification of furan-2-yl(phenyl)methanol, a gradient of hexanes:ethyl acetate from 19:1 to 1:1 has been used orgsyn.org. The fractions are collected and analyzed by TLC to identify those containing the pure product.
For other hexahydrofuro[3,4-b]furan derivatives, which share the core bicyclic furan structure, purification has been achieved using column chromatography with eluents such as 0–10% ethyl acetate in n-heptane or 30–40% EtOAc in hexane (B92381) nih.gov. The specific ratio of the solvents is optimized to achieve the best separation for the compound of interest. For instance, the purification of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a closely related alcohol, has been accomplished using flash chromatography on silica gel with ethyl acetate as the eluent, yielding a product with high purity amazonaws.com.
Table 2: Flash Column Chromatography Conditions for Hexahydrofuro[2,3-b]furan Derivatives
| Compound Type | Stationary Phase | Eluent System | Outcome | Reference |
| Furan-2-yl(phenyl)methanol | Silica Gel | Gradient: Hexanes:Ethyl Acetate (19:1 to 1:1) | Purified product | orgsyn.org |
| (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | Silica Gel | Ethyl Acetate | >99% purity | amazonaws.com |
| Substituted hexahydrofuro[3,4-b]furan-4-ol | Silica Gel (100–200 mesh) | 30–40% EtOAc in Hexane | Purified product | nih.gov |
| 1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-ol | Silica Gel (100–200 mesh) | 0–10% Ethyl Acetate in n-heptane | Purified product | nih.gov |
The selection of the stationary and mobile phases is paramount for achieving optimal separation. The data from related structures strongly suggest that silica gel is a suitable stationary phase, and mixtures of a non-polar solvent like hexane or heptane (B126788) with a more polar solvent such as ethyl acetate are effective mobile phases for the chromatographic purification of this compound. The precise ratio of these solvents would be empirically determined through initial TLC analysis to ensure efficient and effective purification by flash column chromatography.
Computational and Theoretical Studies
Conformational Analysis
The conformational landscape of the hexahydrofuro[2,3-b]furan (B8680694) ring system is a critical determinant of its interaction with biological targets. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface and identifying the most stable conformations of this bicyclic ether.
In the context of its derivatives, such as the HIV protease inhibitor Darunavir, the conformation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is crucial for its binding affinity to the enzyme's active site nih.gov. Molecular docking and molecular dynamics simulations of Darunavir and its analogs have shown that this bicyclic fragment optimally positions the rest of the molecule for key interactions with the protease, particularly through hydrogen bonds with the backbone of the enzyme nih.gov.
Computational studies on related furan (B31954) derivatives have demonstrated that DFT methods can accurately predict equilibrium geometries and rotational barriers google.com. For instance, studies on 2- and 3-furancarboselenaldehyde have shown that trans conformers are energetically favored over cis conformers, with energy differences that can be quantified by DFT calculations nih.gov. While not a direct analysis of (Hexahydrofuro[2,3-b]furan-3-yl)methanol, these studies highlight the capability of computational methods to dissect the subtle energetic differences between various spatial arrangements of furan-based structures.
Table 1: Illustrative Conformational Energy Profile of a Furan Derivative
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |
| A | 0.00 | 180.0 |
| B | 1.52 | 60.0 |
| C | 3.25 | 0.0 |
This is a representative table based on typical conformational analysis data for furan derivatives and is for illustrative purposes.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally. For this compound and its precursors, computational studies can help optimize synthetic routes and understand the stereoselectivity of key reaction steps.
The synthesis of the optically active form, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial component of Darunavir, involves several stereoselective transformations nih.gov. For example, a diastereoselective Michael addition of nitromethane (B149229), a Nef oxidation, and subsequent cyclization are key steps in one synthetic pathway nih.gov. DFT calculations can be employed to model the transition states of these reactions, explaining the observed diastereoselectivity by comparing the activation energies of different reaction pathways leading to various stereoisomers.
In a broader context, computational studies have been extensively used to investigate the reaction mechanisms of related compounds. For instance, the synthesis of isosorbide, a closely related bicyclic diol, from sorbitol involves complex dehydration reactions acs.org. Computational modeling can help to understand the catalytic role of acids and the formation of various byproducts in this process. Similarly, the mechanisms of etherification and esterification reactions of isosorbide derivatives have been investigated using theoretical methods to understand the reactivity of the different hydroxyl groups acs.org.
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step in the Synthesis of a Hexahydrofuro[2,3-b]furan Derivative
| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stereochemistry |
| Pathway A | 15.2 | R,S |
| Pathway B | 18.5 | R,R |
| Pathway C | 20.1 | S,S |
This table illustrates how computational data can be used to predict the most likely outcome of a stereoselective reaction and is for illustrative purposes.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead candidates.
Derivatives of this compound, particularly in the context of HIV protease inhibitors like Darunavir, have been extensively studied using SAR and QSAR approaches nih.govresearchgate.netresearchgate.net. These studies aim to understand how modifications to different parts of the molecule, including the bicyclic core, affect its inhibitory potency against the HIV protease enzyme.
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of Darunavir analogs nih.govresearchgate.net. These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Such studies have highlighted the importance of the hexahydrofuro[2,3-b]furan moiety in providing a rigid scaffold that correctly orients the pharmacophoric groups for optimal interaction with the enzyme's active site.
SAR studies have shown that the stereochemistry of the hexahydrofuro[2,3-b]furan core is critical for activity nih.gov. The (3R,3aS,6aR) configuration is essential for the high potency of Darunavir. Modifications to the hydroxymethyl group or the furan rings can lead to a significant loss of inhibitory activity, underscoring the precise structural requirements for effective binding.
Table 3: Representative QSAR Data for a Series of Furan-Based HIV Protease Inhibitors
| Compound | Modification on Furan Ring | Experimental IC50 (nM) | Predicted IC50 (nM) |
| 1 | -H | 10.5 | 11.2 |
| 2 | -CH3 | 8.2 | 8.9 |
| 3 | -F | 15.8 | 14.5 |
| 4 | -OCH3 | 25.1 | 23.7 |
This table is a representative example of QSAR data and is for illustrative purposes.
Applications in Complex Organic Synthesis
Utilization as Chiral Auxiliaries
There is currently no scientific literature available that documents the utilization of (Hexahydrofuro[2,3-b]furan-3-yl)methanol as a chiral auxiliary in asymmetric synthesis. Research in this area has predominantly focused on other chiral molecules to induce stereoselectivity in chemical reactions.
Role as Key Intermediates in Natural Product Synthesis
A review of current academic and research databases reveals no published studies where this compound serves as a key intermediate or building block in the total synthesis of natural products.
Building Block in Pharmaceutical and Agrochemical Synthesis
While the hexahydrofuro[2,3-b]furan (B8680694) core is of significant interest, specific data on the application of the methanol (B129727) derivative in pharmaceutical and agrochemical synthesis is limited.
Precursor to HIV-1 Protease Inhibitors (e.g., Darunavir, Brecanavir)
Extensive research on the synthesis of HIV-1 protease inhibitors, including the FDA-approved drug Darunavir and the investigational drug Brecanavir, identifies a related but structurally distinct compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, as the key precursor. nih.govnih.govresearchgate.netallfordrugs.com This bis-THF alcohol is the specific moiety that is incorporated into the final drug structure. nih.govniscpr.res.in Numerous synthetic routes have been developed and optimized for this specific alcohol. researchgate.netresearchgate.net There are no available research findings that indicate this compound is used as a direct precursor or intermediate in the synthesis of Darunavir, Brecanavir, or other related HIV-1 protease inhibitors.
Synthesis of Analogs for Structure-Activity Relationship Studies
There is no documented evidence in peer-reviewed journals of this compound being used for the synthesis of analogs for structure-activity relationship (SAR) studies. SAR studies in the context of HIV protease inhibitors have focused on modifications of molecules containing the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety.
Development of Novel Therapeutic Agents
The discovery and development of novel therapeutic agents often involve screening diverse libraries of chemical compounds. nih.gov However, there are no specific reports or studies that highlight this compound as a scaffold or starting material for the development of new therapeutic agents.
Development of Specialty Chemicals and Advanced Materials
The potential application of this compound in the development of specialty chemicals and advanced materials has not been reported in the scientific literature. Research into materials science often leverages unique properties of furan (B31954) derivatives, but studies involving this specific compound are not available. georganics.sk
Table of Mentioned Compounds
Mechanistic Aspects of Biological Activity for Derivatives
Interaction with Biological Targets (e.g., HIV-1 Protease)
The primary biological target for the most significant derivatives of (hexahydrofuro[2,3-b]furan-3-yl)methanol is the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This enzyme is an aspartyl protease essential for the viral life cycle, as it cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. patsnap.comresearchgate.net
Derivatives incorporating the bis-THF moiety, such as the FDA-approved drug Darunavir, function as competitive inhibitors by binding with high affinity to the active site of the protease. researchgate.net The this compound-derived component typically serves as a high-affinity P2 ligand, meaning it is designed to fit into the S2 subsite of the enzyme's active site. nih.gov
The key to the potent interaction lies in the ability of the oxygen atoms within the bis-THF structure to form strong hydrogen bonds with the backbone amide groups of key amino acid residues in the protease active site. nih.govfrontiersin.org X-ray crystallography studies have revealed that the bis-THF moiety makes extensive hydrogen bonding contact with the main-chain atoms of residues Asp29 and Asp30. nih.govdrugbank.com This interaction with the highly conserved backbone, rather than the more mutable side chains, is a critical feature that allows these inhibitors to remain effective against many drug-resistant viral strains. nih.gov
Furthermore, some research suggests a dual mechanism of action for Darunavir, whereby it not only inhibits the catalytically active dimeric form of the protease but may also prevent the dimerization of protease monomers, which is a prerequisite for enzyme activity. nih.govrsc.org Kinetic studies have also pointed to the possibility of two distinct binding sites for Darunavir on the protease, a primary one in the active-site cavity and a secondary site, leading to a more complex inhibition profile. nih.gov
Enzyme Inhibition Mechanisms
Derivatives of this compound are potent enzyme inhibitors that function primarily by obstructing the active site of HIV-1 protease. The mechanism is generally characterized as competitive inhibition, where the inhibitor vies with the natural substrate (the Gag-Pol polyprotein) for binding to the enzyme's active site. researchgate.netresearchgate.net
The potency of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. For Darunavir and related derivatives, these values are often in the picomolar (pM) to low nanomolar (nM) range, signifying exceptionally tight binding. nih.govtandfonline.com For instance, Darunavir exhibits a Kᵢ of approximately 16 pM against wild-type HIV-1 protease. nih.gov
Kinetic studies reveal that the remarkable potency of these inhibitors is not only due to a rapid association with the enzyme but also an exceptionally slow dissociation rate (k_off). nih.gov This slow release from the active site results in a prolonged inhibitory effect. For Darunavir, the dissociative half-life from wild-type protease has been measured to be exceedingly long, contributing significantly to its potent antiviral activity. nih.gov
While fundamentally competitive, detailed kinetic analyses have suggested more complex mechanisms for some derivatives. Studies on Darunavir have indicated a "parabolic mixed-type competitive-uncompetitive mechanism," which implies that the inhibitor can bind to both the free enzyme (competitive) and the enzyme-substrate complex (uncompetitive), possibly at a secondary site outside the active site cavity. nih.gov This multifaceted inhibition could contribute to its robustness against resistance.
| Compound | Target | Kᵢ (pM) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Darunavir (TMC-114) | Wild-Type HIV-1 Protease | 16 | 1.6 - 4.7 | nih.govnih.gov |
| Derivative 3g | Wild-Type HIV-1 Protease | 27.9 | 6.2 | researchgate.net |
| Derivative 3h | Wild-Type HIV-1 Protease | 49.7 | 3.9 | researchgate.net |
| Inhibitor 10 | Wild-Type HIV-1 Protease | 4.5 | 1.8 | nih.gov |
Molecular Basis of Selectivity and Potency for Biologically Active Derivatives
The high potency and selectivity of derivatives like Darunavir are a direct result of their molecular architecture, which is optimized for interaction with the HIV-1 protease active site. The key to this potency is the concept of "backbone binding." nih.gov
The bis-THF moiety is central to this concept. Its stereochemically defined structure and the placement of its oxygen atoms are perfectly suited to form multiple hydrogen bonds with the backbone amides of Asp29 and Asp30 in the S2 subsite of the protease. nih.govnih.gov These interactions are thermodynamically favorable and contribute to the very low Kᵢ values observed. nih.gov By targeting the invariant backbone of the enzyme, the inhibitor is less susceptible to mutations in the amino acid side chains, which is a common mechanism of drug resistance. This forms the molecular basis for the high genetic barrier to resistance seen with Darunavir. nih.gov
Another critical factor is the molecular flexibility of the inhibitor. Darunavir's structure can adapt to changes in the shape of the protease active site that result from resistance-conferring mutations. drugbank.com This adaptability allows it to maintain a close fit within the substrate envelope and preserve its high binding affinity even against multi-drug resistant protease variants. nih.gov
The combination of a rigid, high-affinity binding element (the bis-THF moiety) with a flexible framework that can tolerate mutations, all while maximizing interactions with the conserved enzyme backbone, provides a powerful molecular basis for both the extreme potency and the broad-spectrum activity of these derivatives.
Q & A
What spectroscopic and chromatographic methods are recommended for structural elucidation of (hexahydrofuro[2,3-b]furan-3-yl)methanol and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H and 13C NMR are critical for assigning proton and carbon environments. For example, absence of hexahydrofuro[2,3-b]furan ring protons in 1H NMR indicates cleavage at the carbamate linkage (e.g., in degradation products) .
- g-HMBC and 1H-15N HMBC experiments confirm long-range correlations, such as acetamidine group formation in degradation pathways .
- Infrared Spectroscopy (IR):
- High-Performance Liquid Chromatography (HPLC):
How can stereoselective synthesis of this compound be achieved?
Methodological Answer:
- Anti-Aldol Reaction:
- Copper-Catalyzed Alkylation:
What advanced techniques resolve contradictions in stereochemical assignments of fused-ring derivatives?
Methodological Answer:
- g-HMBC and 15N-HMBC:
- X-ray Crystallography:
How do stress conditions (e.g., hydrolysis, oxidation) affect the stability of this compound derivatives?
Methodological Answer:
- Forced Degradation Studies:
- Expose compounds to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress. Monitor via HPLC and LC-MS for:
- Carbamate cleavage (e.g., hexahydrofuro[2,3-b]furan ring detachment) .
- Acetamidine formation (confirmed by 15N-HMBC) .
- Kinetic Analysis:
What strategies enable functionalization of the methanol group for pharmacological applications?
Methodological Answer:
- Carbamate/Carbonate Derivatization:
- React with activated carbonyl agents (e.g., 2,5-dioxopyrrolidin-1-yl carbonate) to form prodrugs. Purify via column chromatography (75% EtOAc/hexanes) .
- Sulfonamide Conjugation:
How can researchers validate synthetic yields and purity in complex fused-ring systems?
Methodological Answer:
- Chromatographic Purity:
- Mass Spectrometry (MS):
What role does this compound play in HIV protease inhibitor design?
Methodological Answer:
- P2 Ligand Optimization:
- Co-crystallization Studies:
How are conflicting spectral data reconciled in degradation product identification?
Methodological Answer:
- Multi-Technique Cross-Validation:
What safety protocols are recommended for handling methanol-containing derivatives?
Methodological Answer:
- Toxicological Screening:
- Refer to EPA High Production Volume (HPV) guidelines for methanol derivatives, emphasizing fume hood use and PPE (lab coats, gloves) .
- Waste Disposal:
- Segregate halogenated (e.g., brominated intermediates) and non-halogenated waste per OSHA standards .
How can computational modeling complement experimental studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
